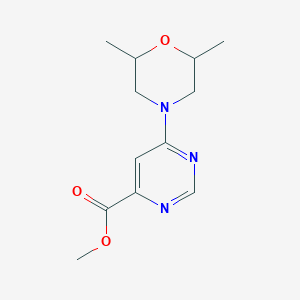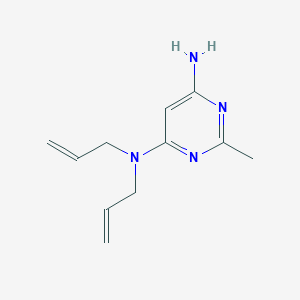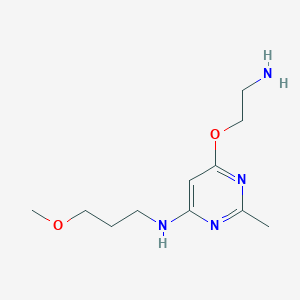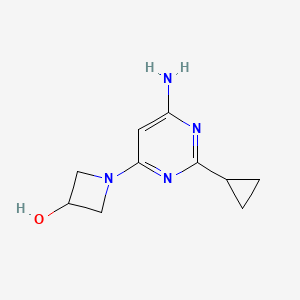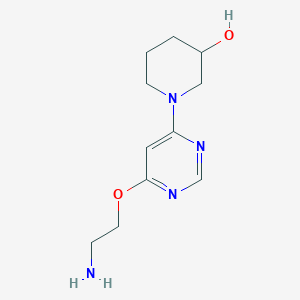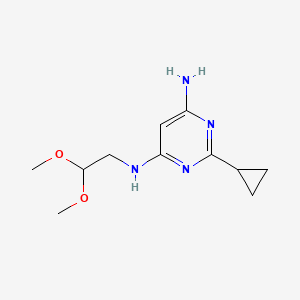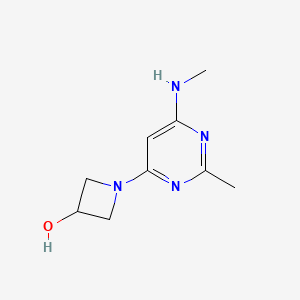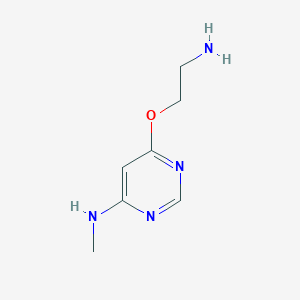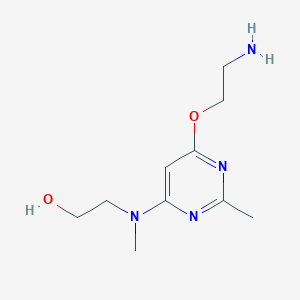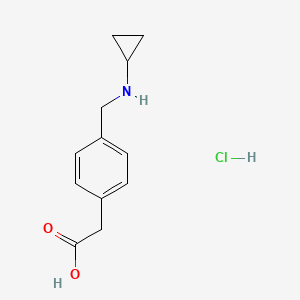
2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride
説明
Molecular Structure Analysis
The molecular structure of 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride involves a phenyl ring substituted with a cyclopropylamino methyl group and an acetic acid group . The exact structure can be determined using spectroscopic methods such as NMR or mass spectrometry.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (241.71 g/mol). Other properties such as its density, melting point, and boiling point are not specified in the available resources .科学的研究の応用
Chemical Synthesis and Transformations
Synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids :This study describes the hydrolytic transformations of specific phenyloxy(or sulfanyl)acetic acids to produce N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. Such transformations are crucial for synthesizing amino acid derivatives with potential applications in developing new chemical entities for further research in various fields, including medicinal chemistry and material science (Rudyakova et al., 2006).
Cyclopropyl Building Blocks for Organic Synthesis :The research provides an advanced synthesis methodology for cyclopropylideneacetates, highlighting the versatility of cyclopropyl compounds as multifunctional building blocks in organic synthesis. The described methods enable the creation of complex organic molecules, emphasizing the cyclopropyl group's role in synthetic chemistry and potential applications in designing novel compounds (Limbach, Dalai, & Meijere, 2004).
Chemical Characterization and Analysis
Isolation and Characterization of Impurities :A study focused on identifying and characterizing impurities in methamphetamine synthesized via specific pathways highlights the importance of understanding chemical impurities and their formation mechanisms. Such research is essential for forensic science, pharmaceutical analysis, and ensuring the purity and safety of chemical compounds (Toske et al., 2017).
Photolytic Transformation Studies
A Photochemical Study of Diclofenac and Its Major Transformation Products :This study investigates the photolytic transformation of diclofenac and its transformation products in aqueous solutions, providing insights into the degradation pathways of pharmaceuticals in the environment. Understanding these pathways is crucial for environmental chemistry and pollution studies (Eriksson, Svanfelt, & Kronberg, 2010).
Safety and Hazards
In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .
特性
IUPAC Name |
2-[4-[(cyclopropylamino)methyl]phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKAJAOBULNVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



